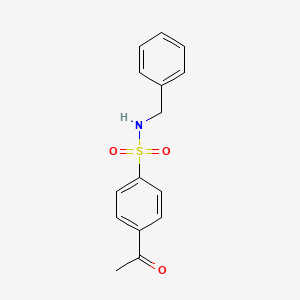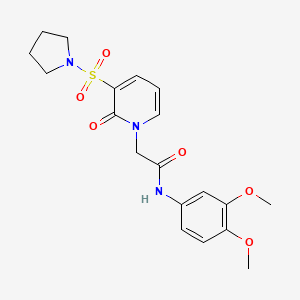![molecular formula C24H21NO5S B2604741 (3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-15-1](/img/structure/B2604741.png)
(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzothiazine derivative with methoxy groups attached to the phenyl rings . Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. The methoxy groups (OCH3) are electron-donating substituents, which can influence the compound’s chemical behavior.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazine ring, with the methoxy groups and the phenyl ring as substituents . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis
As a benzothiazine derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups might be susceptible to reactions such as demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could influence its solubility and reactivity .科学的研究の応用
Synthesis and Biochemical Activity
Carbonic Anhydrase Inhibition
Compounds derived from (3,4-dimethoxyphenyl)methanone have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase II (hCA II). These compounds showed a range of inhibitory capacities, indicating their potential as leads for developing novel inhibitors for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antioxidant Activities
Derivatives of (3,4-dimethoxyphenyl)methanone have been synthesized and found to possess significant antioxidant activities. These compounds were compared to standard antioxidants, showing effective radical scavenging abilities. Their potent antioxidant properties suggest potential applications in combating oxidative stress-related diseases (Artunç et al., 2020).
Chemical Transformations and Novel Syntheses
The compound and its derivatives have been involved in various chemical reactions, leading to the synthesis of novel bromophenol derivatives, benzothiazinone spiro derivatives, and more. These chemical transformations expand the utility of these compounds in synthetic organic chemistry, providing pathways to new classes of therapeutic agents with potential anticancer, antibacterial, and anti-inflammatory activities (Nazarenko et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-16-7-6-8-18(13-16)25-15-23(31(27,28)22-10-5-4-9-19(22)25)24(26)17-11-12-20(29-2)21(14-17)30-3/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYRTDICVKEVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B2604665.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2604666.png)


![1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2604671.png)


![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methoxybenzamide](/img/structure/B2604675.png)
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)


![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)